molecular formula C12H17BrN2O B7557302 N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide

Katalognummer B7557302
Molekulargewicht: 285.18 g/mol
InChI-Schlüssel: HLWVPXPXKXUVMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide, also known as Brorphine, is a synthetic opioid that has gained significant attention in the research community due to its potential therapeutic applications. It is a derivative of the opioid agonist drug buprenorphine, which is commonly used for pain management and opioid addiction treatment. Brorphine is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.

Wirkmechanismus

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide works by binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. It is a partial agonist, which means that it activates the receptor to a lesser extent than full agonists like morphine. This partial activation results in a lower risk of respiratory depression and other side effects associated with opioids.
Biochemical and Physiological Effects:
N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has been found to produce similar effects to other opioids, including pain relief, sedation, and euphoria. However, it has also been found to have unique effects, such as anxiolysis and antidepressant-like effects. Additionally, N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has been found to have a longer duration of action than buprenorphine, which could make it a more effective treatment for chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide in lab experiments is its potency. It has been found to be several times more potent than buprenorphine, which means that smaller doses can be used in experiments. Additionally, its lower abuse potential makes it a safer alternative to other opioids. However, one limitation of using N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide is its relative newness, which means that there is still much to be learned about its effects and potential applications.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide. One area of interest is its potential as a treatment for chronic pain. Because of its longer duration of action and lower risk of side effects, it could be a more effective alternative to other opioids for long-term pain management. Additionally, N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has shown promise as a treatment for opioid addiction, and further research could lead to the development of new addiction treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide and its potential applications in other areas of medicine.

Synthesemethoden

The synthesis method for N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide involves the reaction of buprenorphine with bromine in the presence of a catalyst. The resulting compound is then reacted with methylamine to produce N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide. The process is relatively simple and can be carried out in a laboratory setting using standard equipment.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has shown promise in the treatment of pain and opioid addiction. It has been found to be a potent analgesic in animal studies and has been shown to be effective in reducing withdrawal symptoms in opioid-dependent rats. Additionally, N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide has been found to have a lower abuse potential than other opioids, making it a potential alternative for opioid addiction treatment.

Eigenschaften

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-12(2,15-11(16)8-14-3)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWVPXPXKXUVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.